4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one

NMDA receptor antagonism glycine-site pharmacology neuroprotection

4-Hydroxy-3-nitro-1-phenylquinolin-2(1H)-one (C₁₅H₁₀N₂O₄, MW 282.25) is a member of the 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) class, a chemotype originally developed as a novel series of antagonists at the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors. The core HNQ pharmacophore features a 3-nitro-4-hydroxy substitution pattern on the quinolin-2(1H)-one scaffold, and substitution at the N1 position with a phenyl ring yields the target compound.

Molecular Formula C15H10N2O4
Molecular Weight 282.25
CAS No. 54675-12-6
Cat. No. B3060596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one
CAS54675-12-6
Molecular FormulaC15H10N2O4
Molecular Weight282.25
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])O
InChIInChI=1S/C15H10N2O4/c18-14-11-8-4-5-9-12(11)16(10-6-2-1-3-7-10)15(19)13(14)17(20)21/h1-9,18H
InChIKeyKOQAFNBQPMFLJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-nitro-1-phenylquinolin-2(1H)-one (CAS 54675-12-6): Baseline Characterization and Compound-Class Profile for Research Sourcing


4-Hydroxy-3-nitro-1-phenylquinolin-2(1H)-one (C₁₅H₁₀N₂O₄, MW 282.25) is a member of the 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) class, a chemotype originally developed as a novel series of antagonists at the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors [1]. The core HNQ pharmacophore features a 3-nitro-4-hydroxy substitution pattern on the quinolin-2(1H)-one scaffold, and substitution at the N1 position with a phenyl ring yields the target compound. This specific N1-phenyl congener retains the key structural determinants for NMDA receptor glycine-site recognition while offering a unique steric and electronic profile relative to N1-unsubstituted or N1-alkyl HNQ analogs [1].

4-Hydroxy-3-nitro-1-phenylquinolin-2(1H)-one: Why In-Class Compounds Cannot Be Interchanged for NMDA-Receptor-Targeted Research


Within the HNQ chemotype, small changes in substitution pattern produce large shifts in NMDA receptor potency and selectivity. The SAR established by Cai et al. demonstrates that introducing substituents at the 5-, 6-, or 7-positions increases antagonist potency, whereas substitution at the 8-position sharply reduces activity [1]. In addition, the nature of the N1 substituent modulates both binding affinity and selectivity over AMPA receptors. Replacing the N1-phenyl group of the target compound with a hydrogen or a small alkyl group would therefore be expected to alter the compound's pharmacological profile [1]. Similarly, removal of the 3-nitro group or the 4-hydroxy group drastically changes the hydrogen-bond donor/acceptor pattern required for glycine-site interaction, precluding direct substitution with 3-unsubstituted or 4-deoxy analogs [1].

Quantitative Differentiation of 4-Hydroxy-3-nitro-1-phenylquinolin-2(1H)-one from Structural Analogs and Competing Chemotypes


NMDA Receptor Subtype Selectivity Compared to Quinoxaline-2,3-dione (QX) and Tetrahydroquinoline Trione Oxime (QTO) Chemotypes

The HNQ class as a whole exhibits superior NMDA receptor selectivity over AMPA receptors when compared head-to-head with the corresponding quinoxaline-2,3-dione (QX) and 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oxime (QTO) chemotypes bearing identical benzene-ring substitution patterns [1]. Although the HNQs are approximately 10-fold less potent than the corresponding QTOs in [³H]DCKA binding assays, they are significantly more selective for NMDA over AMPA receptors [1]. For example, the most potent HNQ congener (5,6,7-trichloro-HNQ, compound 8i) achieved an IC₅₀ of 220 nM in [³H]DCKA binding and a functional Kb of 79 nM in Xenopus oocyte electrophysiology, with 240-fold selectivity for NMDA over AMPA receptors [1]. The 4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one scaffold positions the N1-phenyl group to potentially engage an auxiliary hydrophobic pocket, which is absent in the QX and QTO backbones, providing a structural basis for enhanced selectivity [1].

NMDA receptor antagonism glycine-site pharmacology neuroprotection

Thermophysical Differentiation: Melting Point Elevation Relative to Non-Nitrated 4-Hydroxy-1-phenylquinolin-2(1H)-one

The melting point of 4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one has been empirically determined as 177–178 °C (recrystallized from methanol) . In contrast, the non-nitrated analog 4-hydroxy-1-phenylquinolin-2(1H)-one (CAS 14994-75-3) is reported as a waxy solid at ambient temperature with no discrete melting point but a boiling point of 380.9 °C at 760 mmHg , indicating that introduction of the 3-nitro group substantially increases crystal lattice energy. The 3-nitro moiety participates in intermolecular NO₂···HO and NO₂···π interactions that are absent in the non-nitrated comparator, translating into a tangible difference in solid-state behavior that impacts storage, handling, and formulation development .

crystallinity thermal stability solubility prediction

Synthetic Versatility as a 4-Amino-3-nitro-1-phenylquinolin-2(1H)-one Precursor: Orthogonal Functionalization Capability

The 4-hydroxy group of 4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one is a competent leaving group when activated (e.g., via conversion to the 4-chloro intermediate or a sulfonate ester), enabling nucleophilic aromatic substitution with primary and secondary amines to generate a wide array of 4-amino-3-nitro-1-phenylquinolin-2(1H)-one derivatives . Multiple commercial and patent records describe 4-amino-substituted analogs—including 4-(methylamino)-, 4-(isopropylamino)-, 4-(4-methylpiperazin-1-yl)-, and 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one—that are explicitly derived from the 4-hydroxy precursor . This contrasts with 4-alkoxyquinolin-2(1H)-one analogs, where the alkoxy group is substantially less reactive toward direct displacement, limiting the accessible chemical space for downstream analog synthesis .

synthetic intermediate building block quinoline diversification

Recommended Application Scenarios for 4-Hydroxy-3-nitro-1-phenylquinolin-2(1H)-one Based on Demonstrated Differentiation


NMDA Receptor Glycine-Site Pharmacophore Refinement and Selectivity Optimization

Investigators seeking to improve NMDA/AMPA selectivity beyond that achievable with traditional quinoxaline-2,3-dione or tetrahydroquinoline trione oxime antagonists should incorporate the HNQ core represented by 4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one into their design. The class-level selectivity advantage of HNQs over QXs and QTOs [1], combined with the N1-phenyl group's potential to address a hydrophobic subpocket, makes this compound a logical starting scaffold for structure-activity relationship (SAR) campaigns targeting neuroprotective indications such as stroke and traumatic brain injury.

Building Block for Focused Quinolinone Library Synthesis

Medicinal chemistry laboratories building arrays of 4-substituted quinolin-2(1H)-one derivatives for high-throughput screening can use 4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one as a central diversification node. The 4-hydroxy group is readily activated for displacement by primary and secondary amines, yielding 4-amino-3-nitro-1-phenylquinolin-2(1H)-one congeners that are otherwise commercially unavailable as discrete building blocks . This one-compound, many-derivatives workflow reduces procurement complexity and accelerates hit-to-lead progression.

Crystallinity-Dependent Formulation Development and Solid-State Studies

For pre-formulation and solid-state characterization studies that require a well-defined, crystalline quinolinone standard, 4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one offers a distinct practical advantage. Its melting point of 177–178 °C (recrystallized from methanol) stands in marked contrast to the amorphous or low-melting behavior of the non-nitrated 4-hydroxy-1-phenylquinolin-2(1H)-one analog , enabling reproducible differential scanning calorimetry (DSC) calibration, solubility determination in biorelevant media, and polymorph screening that would be unreliable with the non-nitrated comparator.

Quote Request

Request a Quote for 4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.